molecular formula C8H6N4O3 B2418524 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid CAS No. 1219582-43-0

5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid

Cat. No.: B2418524
CAS No.: 1219582-43-0
M. Wt: 206.161
InChI Key: LHWPEPMDRIGTDF-UHFFFAOYSA-N
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Description

5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid is a heterocyclic compound with the molecular formula C8H6N4O3 and a molecular weight of 206.16 g/mol . This compound features a tetrazole ring attached to a benzoic acid moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid typically involves the reaction of 5-hydroxybenzoic acid with sodium azide and ammonium chloride in the presence of a copper catalyst. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures . The tetrazole ring is formed through a cycloaddition reaction, resulting in the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The tetrazole ring can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 5-oxo-2-(1H-tetrazol-1-yl)benzoic acid.

    Reduction: Formation of 5-amino-2-(1H-tetrazol-1-yl)benzoic acid.

    Substitution: Formation of 5-halogen-2-(1H-tetrazol-1-yl)benzoic acid derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

IUPAC Name

5-hydroxy-2-(tetrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O3/c13-5-1-2-7(6(3-5)8(14)15)12-4-9-10-11-12/h1-4,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWPEPMDRIGTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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